4-Bromo-1,1,1-trimethoxybutane

Description

The exact mass of the compound 4-Bromo-1,1,1-trimethoxybutane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Bromo-1,1,1-trimethoxybutane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-1,1,1-trimethoxybutane including the price, delivery time, and more detailed information at info@benchchem.com.

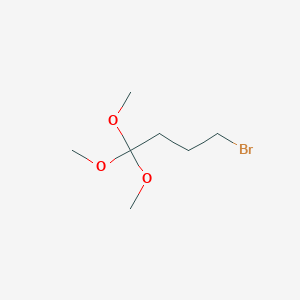

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1,1,1-trimethoxybutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15BrO3/c1-9-7(10-2,11-3)5-4-6-8/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBLJMYITBNHQOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CCCBr)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90409285 | |

| Record name | 4-Bromo-1,1,1-trimethoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55444-67-2 | |

| Record name | 4-Bromo-1,1,1-trimethoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethyl 4-bromoorthobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 4-Bromo-1,1,1-trimethoxybutane

Advanced Reagent Profile & Application Guide[1]

Executive Summary

4-Bromo-1,1,1-trimethoxybutane (CAS: 55444-67-2 ), also known as Trimethyl 4-bromoorthobutyrate , is a specialized bifunctional building block utilized in advanced organic synthesis and drug development.[1][2] Unlike standard alkyl esters, this compound features an orthoester moiety, providing a "masked" carboxylate that is robust against strong bases and nucleophiles.[1]

This unique chemical architecture allows researchers to perform nucleophilic substitutions at the alkyl bromide site using basic conditions that would typically saponify or degrade conventional esters. It serves as a critical intermediate for introducing the butyric acid pharmacophore into complex heterocycles, synthesizing ketene acetals, and developing pH-sensitive linkers for antibody-drug conjugates (ADCs).[1]

Chemical Identity & Physical Profile

The following data establishes the baseline for identification and quality control in a research setting.

| Property | Specification |

| CAS Number | 55444-67-2 |

| IUPAC Name | 4-Bromo-1,1,1-trimethoxybutane |

| Synonyms | Trimethyl 4-bromoorthobutyrate; 4-Bromoorthobutyric acid trimethyl ester |

| Molecular Formula | C₇H₁₅BrO₃ |

| Molecular Weight | 227.10 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 70 °C @ 0.7 mmHg (lit.)[1][3][4] |

| Density | 1.309 g/mL at 25 °C |

| Refractive Index | n20/D 1.456 |

| Solubility | Soluble in organic solvents (DCM, THF, Ether); Decomposes in water |

| Stability | Moisture Sensitive .[1] Stable to base; hydrolyzes rapidly in aqueous acid. |

Synthesis & Manufacturing Logic

The industrial and laboratory synthesis of 4-Bromo-1,1,1-trimethoxybutane typically follows the Pinner Synthesis pathway.[1] This route is preferred over direct esterification because it avoids the harsh conditions required to convert 4-bromobutyric acid directly to an orthoester.

The Pinner Protocol[1]

-

Pinner Reaction: 4-Bromobutyronitrile reacts with dry methanol and anhydrous hydrogen chloride (HCl) to form the imidate hydrochloride salt.

-

Alcoholysis: The imidate salt is treated with excess methanol, often buffered with a mild base, to yield the orthoester.[1]

Mechanism & Workflow:

Figure 1: The Pinner Synthesis pathway for converting nitriles to orthoesters.[1]

Technical Utility: Why Use the Orthoester?

In drug discovery, the choice between an ester (Ethyl 4-bromobutyrate) and an orthoester (Trimethyl 4-bromoorthobutyrate) is dictated by the reaction conditions of the subsequent step.

A. Base Resistance (The "Masking" Effect)

Standard esters undergo hydrolysis (saponification) or Claisen condensation when exposed to strong bases (e.g., NaH, LDA, KOtBu).[1]

-

Advantage: The orthoester functionality is inert to base .

-

Application: This allows the alkyl bromide end to be used in alkylation reactions requiring strong deprotonation of the nucleophile without destroying the carboxylate protection.

B. Acid Sensitivity (Controlled Release)

Orthoesters are extremely sensitive to acid.

-

Mechanism: In the presence of aqueous acid (pH < 4), the orthoester hydrolyzes first to the ester and then to the free acid.

-

Application: This property is exploited in pH-sensitive drug delivery systems , where a linker must remain stable in the blood (pH 7.[1]4) but degrade in the acidic environment of a lysosome or tumor microenvironment.

C. Reactivity Map

Figure 2: Primary reactivity modes of the 4-bromoorthoester scaffold.

Experimental Protocols

Note: All procedures must be performed in a fume hood. This compound is a potential lachrymator and alkylating agent.

Protocol A: N-Alkylation of a Secondary Amine (General Procedure)

Objective: Attach the butyrate chain to a piperazine pharmacophore without hydrolyzing the protecting group.

-

Preparation:

-

Dissolve the secondary amine (1.0 equiv) in anhydrous Acetonitrile (MeCN) or DMF.

-

Add Potassium Carbonate (K₂CO₃, 2.0 equiv) or Cesium Carbonate (Cs₂CO₃, 1.5 equiv).[1]

-

-

Addition:

-

Reaction:

-

Heat the mixture to 60–80 °C under an inert atmosphere (Nitrogen/Argon) for 4–12 hours.

-

Monitor via TLC or LC-MS.[1] The orthoester is stable under these basic conditions.

-

-

Workup:

-

Cool to RT and filter off inorganic salts.

-

Concentrate the solvent under reduced pressure.

-

Crucial: Do not perform an acidic aqueous wash, as this will hydrolyze the orthoester.[1] Partition between Ethyl Acetate and water (pH > 7) or brine.

-

-

Purification:

-

Purify via flash column chromatography using silica gel pre-treated with 1% Triethylamine to prevent silica acidity from degrading the orthoester.

-

Protocol B: Deprotection to Methyl Ester

Objective: Convert the orthoester moiety to a standard methyl ester.

-

Dissolve the alkylated product in Methanol/Water (9:1).

-

Add a catalytic amount of p-Toluenesulfonic acid (pTsOH) or dilute HCl.

-

Stir at RT for 30 minutes.

-

Neutralize with saturated NaHCO₃ and extract with DCM.

Handling & Safety (MSDS Summary)

-

Hazards: Skin irritant, serious eye irritant, respiratory irritant.[1] Potential lachrymator (tear gas effect) due to the alkyl bromide.

-

Storage: Keep at 2–8°C . Store under inert gas (Nitrogen/Argon). Moisture sensitive—hydrolysis generates HBr and Methyl Butyrate.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Use only in a well-ventilated fume hood.[1]

References

-

Sigma-Aldrich. Trimethyl 4-bromoorthobutyrate Product Sheet. Accessed Jan 2026.

-

PubChem. Trimethyl 4-bromoorthobutyrate (Compound Summary). National Library of Medicine.

- Pinner, A.Über die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for orthoester synthesis).

-

McElvain, S. M. Ketene Acetals.[1] Chemical Reviews. (Detailing the utility of orthoesters in ketene acetal formation).

Sources

physical properties of trimethyl 4-bromoorthobutyrate

Advanced Reagent Profile for Controlled Release Systems & Organic Synthesis

Executive Summary

Trimethyl 4-bromoorthobutyrate (CAS: 55444-67-2) represents a specialized bifunctional building block in organic synthesis.[1] Characterized by a terminal alkyl bromide and a masked carboxylate (orthoester), it serves as a critical intermediate for introducing acid-labile linkers into pharmaceutical polymers and liposomes. This guide analyzes its physicochemical profile, synthesis via the Pinner reaction, and its pivotal role in developing pH-responsive drug delivery systems (DDS).

Part 1: Chemical Identity & Structural Analysis[2]

The molecule combines a reactive electrophile (alkyl bromide) with a hydrolytically sensitive protecting group (orthoester). This duality allows for selective alkylation under basic conditions while retaining a "trigger" mechanism that degrades in acidic environments—a property exploited in tumor-targeting therapeutics.

| Attribute | Specification |

| IUPAC Name | 4-Bromo-1,1,1-trimethoxybutane |

| Common Name | Trimethyl 4-bromoorthobutyrate |

| CAS Number | 55444-67-2 |

| Molecular Formula | C₇H₁₅BrO₃ |

| Molecular Weight | 227.10 g/mol |

| SMILES | COC(CCCBr)(OC)OC |

| Structural Class | Orthoester / Alkyl Halide |

Part 2: Physical Properties Profile[2]

The following data aggregates experimental values essential for process engineering and handling. Note the high density and the necessity of vacuum distillation due to thermal instability at atmospheric pressures.

Table 1: Physicochemical Constants

| Property | Value | Context/Condition |

| Physical State | Liquid | @ 20°C, Clear/Colorless |

| Density | 1.309 g/mL | @ 25°C (High density due to Br) |

| Boiling Point | 70–75 °C | @ 0.7 mmHg (High Vacuum) |

| Refractive Index | Optical purity indicator | |

| Flash Point | 73 °C (163 °F) | Closed Cup |

| Solubility | Soluble | Chloroform, DCM, THF, Ethyl Acetate |

| Hydrolytic Stability | pH Dependent | Stable > pH 7.0; Labile < pH 5.0 |

Operational Insight: The boiling point of ~70°C is only achievable under high vacuum (<1 mmHg). Attempting to distill this compound at atmospheric pressure will result in thermal degradation (elimination of methanol) before the boiling point is reached.

Part 3: Synthesis & Production Strategy

The industrial standard for synthesizing trimethyl 4-bromoorthobutyrate is the Pinner Synthesis , utilizing 4-bromobutyronitrile as the precursor. This pathway avoids premature hydrolysis of the sensitive orthoester moiety.

Experimental Workflow (Pinner Reaction)

-

Imidate Formation: Anhydrous HCl gas is bubbled through a solution of 4-bromobutyronitrile and methanol at 0°C. This forms the intermediate imidate hydrochloride salt.

-

Alcoholysis: The salt is treated with excess methanol to convert the imidate into the orthoester.

-

Neutralization: The reaction is quenched with a non-aqueous base (e.g., Sodium Methoxide in Methanol) to prevent acid-catalyzed reversion.

Visualization: Synthesis Logic Flow

Figure 1: The Pinner synthesis pathway converts the nitrile group to an orthoester via an acid-catalyzed imidate intermediate.

Part 4: Chemical Stability & Drug Delivery Applications[8]

The defining feature of trimethyl 4-bromoorthobutyrate is its acid-sensitivity . In drug development, this property is exploited to create "smart" carriers that release their payload only within the acidic microenvironment of a tumor (pH 6.5–6.9) or the endosome/lysosome (pH 4.5–5.5).

Mechanism of Action: Acid-Triggered Hydrolysis

Unlike standard esters, orthoesters are stable in basic and neutral buffers (bloodstream, pH 7.4). Upon encountering protons (H⁺), the methoxy groups are protonated, leading to the collapse of the orthoester into a standard ester and methanol.

Key Application:

-

pH-Sensitive Liposomes: The alkyl bromide tail allows the molecule to be conjugated to lipids or polymers (e.g., PEG).

-

ADC Linkers: Used to link cytotoxic drugs to antibodies, ensuring the drug is only released after the antibody is internalized by the cancer cell.

Visualization: Hydrolysis Pathway

Figure 2: The acid-catalyzed hydrolysis mechanism. The transition from a stable orthoester to a cleaved ester triggers the release of the pharmaceutical payload.

Part 5: Handling & Storage Protocol

Due to the moisture sensitivity of the orthoester functionality, strict adherence to anhydrous techniques is required.

-

Storage:

-

Temperature: 2–8°C (Refrigerated).

-

Atmosphere: Store under Argon or Nitrogen.

-

Container: Tightly sealed glass with Teflon-lined caps; susceptible to hydrolysis by atmospheric moisture over time.

-

-

Safety (GHS Classification):

-

Signal Word: Warning.

-

Hazards: H315 (Skin Irritant), H319 (Eye Irritant).[2]

-

PPE: Nitrile gloves and safety glasses are mandatory. The alkyl bromide moiety is a potential alkylating agent; avoid inhalation.

-

References

-

Sigma-Aldrich. (n.d.).[3][4] Trimethyl 4-bromoorthobutyrate Product Specification & MSDS. Retrieved from

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 24860825: Trimethyl 4-bromoorthobutyrate. Retrieved from [3]

- Guo, X., & Szoka, F. C. (2002). Chemical approaches to triggerable lipid vesicles for drug and gene delivery. Accounts of Chemical Research, 36(5), 335-341. (Contextualizes orthoester liposome stability).

- Heller, J., & Barr, J. (2002). Poly(ortho esters): synthesis, characterization, properties and uses. Biomacromolecules, 3(2), 217-224. (Foundational text on orthoester polymer synthesis).

Sources

An In-Depth Technical Guide to the Safe Handling of 4-Bromo-1,1,1-trimethoxybutane

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 4-Bromo-1,1,1-trimethoxybutane. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety information from structurally related compounds to establish a robust framework for risk mitigation in the laboratory setting. Due to the limited availability of a specific Safety Data Sheet (SDS) for 4-Bromo-1,1,1-trimethoxybutane, this guide extrapolates data from analogous bromoalkanes and orthoesters to provide a thorough understanding of the potential hazards and necessary precautions.

Chemical Identity and Hazard Analysis

4-Bromo-1,1,1-trimethoxybutane is a bifunctional organic molecule featuring a terminal bromoalkane and a trimethoxy orthoester group. The safety profile of this compound is therefore influenced by the characteristic reactivity and toxicity of both functionalities.

| Compound | CAS Number | Molecular Formula | Molecular Weight |

| 4-Bromo-1,1,1-trimethoxybutane | N/A | C₇H₁₅BrO₃ | 227.10 g/mol |

| Analog: 1,1,1-Trimethoxybutane | 43083-12-1 | C₇H₁₆O₃ | 148.20 g/mol |

| Analog: 4-Bromo-1,1,1-trifluorobutane | 406-81-5 | C₄H₆BrF₃ | 190.99 g/mol |

The presence of the bromoalkane moiety suggests potential for skin and eye irritation, as well as possible toxicity.[1][2] The orthoester group, while generally less reactive than other carbonyl derivatives, may still pose hazards such as flammability and irritation.[3]

GHS Hazard Classification (Inferred)

Based on analogous compounds, the following GHS classifications are anticipated for 4-Bromo-1,1,1-trimethoxybutane.

| Hazard Class | Hazard Statement | Rationale/Supporting Evidence from Analogs |

| Flammable Liquids | H226: Flammable liquid and vapor | Trimethyl orthobutyrate is a flammable liquid. |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Bromoalkanes are known to cause skin irritation.[1][2][4] |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | Both bromoalkanes and orthoesters can cause serious eye irritation.[1][3][4][5] |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | Inhalation of vapors may lead to respiratory irritation.[1][4] |

| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled | Bromo-organic compounds can exhibit toxicity through various routes of exposure.[2] |

Personal Protective Equipment (PPE) Protocol

A stringent PPE protocol is mandatory to minimize exposure and ensure personal safety. The following is a self-validating system for handling 4-Bromo-1,1,1-trimethoxybutane.

Caption: Mandatory PPE for handling 4-Bromo-1,1,1-trimethoxybutane.

Safe Handling and Storage

Handling

-

Ventilation: Always handle 4-Bromo-1,1,1-trimethoxybutane in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[1][6][7]

-

Preventing Contact: Avoid all personal contact, including inhalation.[1] Wear appropriate protective clothing to prevent skin exposure.[1][8][7]

-

Hygiene: Do not eat, drink, or smoke when using this product.[1] Wash hands and any exposed skin thoroughly after handling.[1][2][4][7]

-

Ignition Sources: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.[2][7][9][10] Use non-sparking tools and take precautionary measures against static discharge.[3][7]

Storage

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2][3][4][6][7][9][10]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[7]

Emergency Procedures

A clear and well-rehearsed emergency plan is crucial. The following flowchart outlines the immediate steps to be taken in case of an accidental exposure or spill.

Caption: Emergency response workflow for exposure and spills.

Fire-Fighting and Disposal

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4] There is no restriction on the type of extinguisher which may be used; select media suitable for the surrounding area.[1]

-

Hazards: The compound is considered non-combustible, but containers may burn.[1] May emit corrosive fumes in a fire.[1]

-

Firefighter Protection: Wear self-contained breathing apparatus and full protective gear.[1][7]

Disposal Considerations

-

Dispose of contents and container to an authorized hazardous or special waste collection point in accordance with local regulations.[1][4][7]

Toxicological and Reactivity Profile

Toxicological Information (Inferred)

-

Acute Toxicity: Expected to be harmful if swallowed, in contact with skin, or if inhaled.[2]

-

Irritation: Causes skin and serious eye irritation.[1][2][4] May cause respiratory irritation.[1][4]

-

Systemic Effects: Prolonged or repeated exposure to similar bromo-organic compounds can lead to central nervous system effects such as headache, dizziness, and tremors, and may damage the liver and kidneys.[11]

Reactivity and Stability

-

Stability: Stable under recommended storage conditions.

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[7] May also react with active metals.[9]

-

Hazardous Decomposition Products: May produce corrosive fumes upon decomposition.[1]

Experimental Protocol: A Self-Validating Workflow for a Generic Reaction

The following represents a generalized, self-validating workflow for using 4-Bromo-1,1,1-trimethoxybutane in a chemical reaction, emphasizing safety at each step.

Caption: A self-validating experimental workflow for reactions involving 4-Bromo-1,1,1-trimethoxybutane.

This guide is intended to provide a framework for the safe handling of 4-Bromo-1,1,1-trimethoxybutane based on the best available information from analogous compounds. It is imperative that all laboratory personnel conduct their own risk assessments prior to use and adhere to all institutional and regulatory safety guidelines.

References

- Apollo Scientific. (2023, July 5).

- New Jersey Department of Health. (2017, April). Hazardous Substance Fact Sheet: Bromoform.

- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: 4-Bromo-1,1,2-trifluoro-1-butene.

- PubChem. 4-Bromo-1,1,2-trifluorobut-1-ene.

- MilliporeSigma. (2025, April 28).

- Fisher Scientific. (2025, December 19).

- BenchChem. (2025). Personal protective equipment for handling 4-Bromo-3-iodophenol.

- TCI Chemicals. (2025, March 28).

- Echemi. (n.d.).

- Santa Cruz Biotechnology. (n.d.).

- Chemos GmbH & Co.KG. (2024, November 12).

- PubChem. 1,1,1-Trimethoxybutane.

- Sigma-Aldrich. (n.d.).

- Sigma-Aldrich. (n.d.). 4-Bromo-1,1,1-trifluorobutane AldrichCPR.

- Organic Syntheses. (n.d.). Anthraquinone, 1-methylamino-4-bromo-.

- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.

- Agency for Toxic Substances and Disease Registry (ATSDR). (2014). Toxicological Profile for 1-Bromopropane.

- Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837–7042.

- BenchChem. (2025). Personal protective equipment for handling 4-Bromo-3-hydroxy-2-naphthoic acid.

- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.

- PubChem. 4-Bromo-1,1,3-trimethylcyclohexane.

- BenchChem. (2025). Personal protective equipment for handling 1,4-di-tert-Butyl-2,5-dimethoxybenzene.

- Gray, G. M. (1983). Method for the preparation of (e)-4-bromo-2-methylbut-2-en-1-al.

- Zucco, C., et al. (2014). Recent synthetic applications of trichloro(bromo)methyl containing organic compounds. Journal of the Brazilian Chemical Society, 25(10), 1735-1763.

Sources

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. tcichemicals.com [tcichemicals.com]

- 3. fishersci.com [fishersci.com]

- 4. echemi.com [echemi.com]

- 5. 4-Bromo-1,1,1-trifluorobutane AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. chemos.de [chemos.de]

- 11. nj.gov [nj.gov]

An In-depth Technical Guide to the Hazards of Trimethyl 4-bromoorthobutyrate for Research and Drug Development Professionals

Foreword: A Proactive Stance on Chemical Safety in Innovative Research

In the fast-paced environment of pharmaceutical research and development, the introduction of novel chemical entities is a daily occurrence. Among these, reagents like trimethyl 4-bromoorthobutyrate (CAS No: 55444-67-2) serve as critical building blocks in the synthesis of complex molecules. However, with great utility comes the inherent responsibility of ensuring the safety of the researchers and scientists who handle these materials. This guide is crafted not as a mere recitation of safety data sheet information, but as a deep dive into the intrinsic hazards of trimethyl 4-bromoorthobutyrate. It is intended to arm the laboratory professional with a comprehensive understanding of the risks, the scientific rationale behind safety protocols, and the practical knowledge to mitigate potential harm. Our approach is rooted in the E-E-A-T principles – Expertise, Experience, Authoritativeness, and Trustworthiness – to provide a self-validating system of chemical safety management.

Chemical and Physical Hazard Profile of Trimethyl 4-bromoorthobutyrate

Trimethyl 4-bromoorthobutyrate, also known as 4-Bromo-1,1,1-trimethoxybutane, is a combustible liquid with a flashpoint of 73°C (163.4°F) in a closed cup.[1] Its molecular structure, featuring a reactive bromine atom, is key to its utility in organic synthesis, but also the source of its primary hazards.

| Property | Value | Source |

| CAS Number | 55444-67-2 | [1] |

| Molecular Formula | C7H15BrO3 | [1] |

| Molecular Weight | 227.10 g/mol | [1] |

| Appearance | Liquid | [1] |

| Boiling Point | 70 °C at 0.7 mmHg | [1] |

| Density | 1.309 g/mL at 25 °C | [1] |

| Flash Point | 73 °C (163.4 °F) - closed cup | [1] |

| Storage Temperature | 2-8°C | [2] |

The combustibility of this compound necessitates storage away from heat, sparks, open flames, and other ignition sources.[2][3][4][5][6][7][8][9][10] Its relatively low boiling point under vacuum suggests that it has a significant vapor pressure at ambient temperatures, increasing the risk of inhalation exposure.

Toxicological Hazards: An In-Depth Analysis

The primary toxicological concerns with trimethyl 4-bromoorthobutyrate stem from its classification as an irritant and its nature as an organobromine compound, a class of chemicals that can act as alkylating agents.[1][11][12][13]

Immediate Health Effects: Irritation and Sensitization

Trimethyl 4-bromoorthobutyrate is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][11]

-

Skin Irritation: Direct contact with the liquid can cause redness, itching, and inflammation. Prolonged or repeated exposure can lead to dermatitis. The lipophilic nature of the compound allows it to penetrate the outer layers of the skin, causing disruption of cell membranes and triggering an inflammatory response.

-

Eye Irritation: Contact with the eyes is likely to cause significant irritation, pain, and potential damage to the cornea. The immediate flushing of the eyes with copious amounts of water is critical to mitigate damage.

-

Respiratory Irritation: Inhalation of vapors or aerosols can irritate the mucous membranes of the respiratory tract, leading to coughing, shortness of breath, and a sore throat.[3][5][14]

Systemic Toxicity and Long-Term Health Risks: The Alkylating Agent Threat

Beyond its immediate irritant effects, the greater concern for researchers is the potential for long-term health effects due to its classification as an organobromine compound and its potential to act as an alkylating agent.[1][12][13] Alkylating agents are reactive compounds that can transfer an alkyl group to nucleophilic sites on biological macromolecules, most significantly DNA.[15][16][17]

This alkylation of DNA can have severe consequences:

-

Mutagenicity: By altering the structure of DNA, alkylating agents can cause mutations in the genetic code.[18]

-

Carcinogenicity: The accumulation of mutations can lead to uncontrolled cell growth and the development of cancer.[1][12][13][17]

-

Reproductive Toxicity: Damage to the DNA of germ cells (sperm and eggs) can lead to adverse reproductive outcomes.

Diagram: Postulated Mechanism of Toxicity for Trimethyl 4-bromoorthobutyrate

Caption: Postulated pathway from exposure to long-term health effects.

Risk Mitigation and Safe Handling Protocols

A thorough understanding of the hazards of trimethyl 4-bromoorthobutyrate allows for the development of robust safety protocols. The following are essential for any laboratory handling this compound.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All handling of trimethyl 4-bromoorthobutyrate, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood to prevent the inhalation of vapors.

-

Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed from the work area.

-

Eyewash Stations and Safety Showers: Easily accessible and regularly tested eyewash stations and safety showers are mandatory in any area where this chemical is handled.[2][6][7]

Personal Protective Equipment (PPE): A Critical Barrier

The selection of appropriate PPE is crucial for preventing contact with trimethyl 4-bromoorthobutyrate.

| PPE Item | Specification | Rationale |

| Gloves | Silver Shield®/4H® or Viton™ | These materials offer excellent resistance to a broad range of chemicals, including halogenated organic compounds.[7][9][10][24][25][26][27][28] Standard nitrile or latex gloves may not provide adequate protection and should be avoided for anything other than incidental contact. |

| Eye Protection | Chemical splash goggles and a face shield | Goggles provide a seal around the eyes to protect against splashes, while a face shield offers an additional layer of protection for the entire face. |

| Lab Coat | Flame-resistant lab coat with long sleeves and a secure closure | Protects the skin and clothing from splashes. A flame-resistant coat is recommended due to the combustible nature of the chemical. |

| Respiratory Protection | Air-purifying respirator with organic vapor cartridges | In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator is necessary.[3][4][11] |

Diagram: Personal Protective Equipment (PPE) Ensemble

Caption: Recommended PPE for comprehensive protection.

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, a rapid and informed response is critical to minimizing harm.

First Aid Measures

-

Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6][7]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[6]

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[5][6]

Spill and Leak Cleanup

For small spills (less than 100 mL) that can be safely handled by trained laboratory personnel:

-

Evacuate and Ventilate: Evacuate all non-essential personnel from the area and ensure the fume hood is operating at maximum capacity.

-

Don Appropriate PPE: Wear the full PPE ensemble as described in section 3.2.

-

Contain the Spill: Use a chemical absorbent material, such as vermiculite or a commercial spill pillow, to contain the spill and prevent it from spreading.

-

Neutralize (with caution): While there is no specific universal neutralizer for organobromides, for acidic byproducts that may form upon decomposition, a weak base like sodium bicarbonate can be cautiously applied.[29][30][31]

-

Absorb and Collect: Once the spill is absorbed, carefully collect the material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste disposal.

-

Decontaminate the Area: Decontaminate the spill area with a detergent solution, followed by a rinse with water.[5][14][32][33][34] Some studies suggest that a solution of sodium dodecyl sulfate in isopropanol can be effective in decontaminating surfaces from alkylating agents.[5][14] A final wipe with 70% ethanol can be performed.

-

Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste in accordance with institutional and regulatory guidelines.

For large spills, or any spill that you are not comfortable or equipped to handle, evacuate the area immediately and contact your institution's emergency response team.

Waste Disposal: A Cradle-to-Grave Responsibility

All waste containing trimethyl 4-bromoorthobutyrate, including unreacted material, contaminated solutions, and spill cleanup debris, must be treated as hazardous waste. Organobromine production wastes are regulated under the Resource Conservation and Recovery Act (RCRA).[3][6][11] Specific waste codes may apply depending on the process that generated the waste.[3][11]

-

Collection: Collect all waste in compatible, properly labeled, and sealed containers.

-

Labeling: Labels should clearly indicate "Hazardous Waste" and list the chemical constituents.

-

Storage: Store waste containers in a designated satellite accumulation area that is secure and has secondary containment.

-

Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety department, which will use a licensed hazardous waste disposal company.

Conclusion: Fostering a Culture of Safety

Trimethyl 4-bromoorthobutyrate is a valuable reagent in the pursuit of new medicines and scientific discoveries. However, its potential hazards demand a high level of respect and meticulous adherence to safety protocols. By understanding the chemical and toxicological properties of this compound, implementing robust engineering controls, utilizing the correct personal protective equipment, and being prepared for emergencies, researchers can work with this chemical safely and effectively. This guide serves as a testament to the principle that scientific advancement and a deeply ingrained culture of safety are not mutually exclusive but are, in fact, inextricably linked.

References

-

PubChem. (n.d.). 4-Bromo-1,1,1-trimethoxybutane. Retrieved from [Link]

- Fisher Scientific. (n.d.). Safety Data Sheet: Methyl 4-bromobutyrate. Retrieved from a cached version of the product's SDS.

- Fisher Scientific. (n.d.). Safety Data Sheet: Ethyl 4-bromobutyrate. Retrieved from a cached version of the product's SDS.

-

Favier, B., et al. (2015). Efficacy of Two Cleaning Solutions for the Decontamination of 10 Antineoplastic Agents in the Biosafety Cabinets of a Hospital Pharmacy. PLOS ONE, 10(11), e0142338. Retrieved from [Link]

-

Ghassemi, H., & Harrad, S. (2007). Metabolism of organobromine compounds. Environment International, 33(5), 626-640. Retrieved from [Link]

-

Darley. (n.d.). Silver Shield/4H Hazmat Gloves. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Trimethyl 4-Bromoorthobutyrate. Retrieved from [Link]

- Thermo Fisher Scientific. (n.d.). Safety Data Sheet: Bromotrimethylsilane. Retrieved from a cached version of the product's SDS.

-

Wikipedia. (n.d.). Organobromine compound. Retrieved from [Link]

-

Qiji Chemical. (n.d.). Bromoalkanes in Pharmaceutical Intermediates: Applications and Toxicity Profiles. Retrieved from [Link]

-

All Safety Products. (n.d.). Chemical Resistant Butyl/Viton(R) Gloves. Retrieved from [Link]

-

D'Souza, R., et al. (1983). Theobromine kinetics and metabolic disposition. Clinical Pharmacology & Therapeutics, 34(4), 546-555. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (2018). Toxicological Profile for Bromomethane. Retrieved from [Link]

-

Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]

-

Lab Manager. (2024, December 31). How to Neutralize Chemical Spills. Retrieved from [Link]

-

Harshini Fire Protection Equipments & Services. (n.d.). Viton Chemical Resistant Glove. Retrieved from [Link]

-

New Pig. (n.d.). SHOWA 893 Viton Gloves. Retrieved from [Link]

-

Taylor, D. (n.d.). Toxicokinetics of the Flame Retardant Hexabromocyclododecane Alpha: Effect of Dose, Timing, Route, Repeated Exposure, and Metabolism. Retrieved from [Link]

-

National Center for Biotechnology Information. (2015, March 10). Alkylating Agents. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]

-

González-González, A., et al. (2022). Alkylating Agent-Induced Toxicity and Melatonin-Based Therapies. Antioxidants, 11(4), 621. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

-

Wikipedia. (n.d.). Alkylating antineoplastic agent. Retrieved from [Link]

-

GMP Plastics. (2025, March 12). Neutralizing Chemical Spills in the Lab. Retrieved from [Link]

- Timbrell, J. A. (2009). Principles of Biochemical Toxicology (4th ed.). Informa Healthcare.

-

Bussières, J. F., et al. (2014). Comparison of Decontamination Efficacy of Cleaning Solutions on a Biological Safety Cabinet Workbench Contaminated by Cyclophosphamide. The Canadian Journal of Hospital Pharmacy, 67(5), 349–356. Retrieved from [Link]

-

National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

-

Brennand, J., & Margison, G. P. (1986). Reduction of the toxicity and mutagenicity of alkylating agents in mammalian cells harboring the Escherichia coli alkyltransferase gene. Proceedings of the National Academy of Sciences, 83(17), 6292-6296. Retrieved from [Link]

-

Colvin, M. (2000). Alkylating Agents. In R. C. Bast Jr., D. W. Kufe, R. E. Pollock, R. R. Weichselbaum, J. F. Holland, & E. Frei III (Eds.), Holland-Frei Cancer Medicine (5th ed.). BC Decker. Retrieved from [Link]

- University of California, Berkeley. (n.d.). Spill Cleanup Quick Reference. Retrieved from a cached university safety document.

-

American Society of Health-System Pharmacists. (n.d.). Decontamination and Cleaning. Retrieved from [Link]

-

National Institute for Occupational Safety and Health. (2007). NIOSH Pocket Guide to Chemical Hazards (DHHS (NIOSH) Publication No. 2005-149). Retrieved from [Link]

-

U.S. Environmental Protection Agency. (1998, May 4). Hazardous Waste Management System; Identification and Listing of Hazardous Waste; Carbamate Production. Federal Register, 63(85), 24595-24629. Retrieved from [Link]

-

National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

- Enviro Safetech. (2019). NIOSH Pocket Guide To Chemical Hazards.

-

Hansel, S., et al. (2006). Detergents and disinfectants currently used in hospital pharmacies: Abilities for removing and degrading cytotoxic drugs. GERPAC. Retrieved from [Link]

-

Stratex. (2020, November 18). How-to: Neutralise Chemical Spills. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, October 14). Toxicokinetics Overview. Retrieved from [Link]

-

National Institute for Occupational Safety and Health. (n.d.). Pocket Guide to Chemical Hazards Introduction. Retrieved from [Link]

-

AETCM Emergency Medicine. (2025, July 25). Organophosphorus Poisoning. Retrieved from [Link]

Sources

- 1. Organobromine chemistry - Wikipedia [en.wikipedia.org]

- 2. spillhero.com [spillhero.com]

- 3. epa.gov [epa.gov]

- 4. Chemical Resistant Gloves | Cleanroom Chemical Gloves | Silvershield Disposable Gloves | 4H Gloves [nciclean.com]

- 5. Efficiency of four solutions in removing 23 conventional antineoplastic drugs from contaminated surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 6. epa.gov [epa.gov]

- 7. prod-edam.honeywell.com [prod-edam.honeywell.com]

- 8. researchgate.net [researchgate.net]

- 9. shop.darley.com [shop.darley.com]

- 10. safetyware.com [safetyware.com]

- 11. policycommons.net [policycommons.net]

- 12. m.youtube.com [m.youtube.com]

- 13. Bromoethane Supplier [qiji-chem.com]

- 14. researchgate.net [researchgate.net]

- 15. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Alkylating Agent-Induced Toxicity and Melatonin-Based Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]

- 18. Reduction of the toxicity and mutagenicity of alkylating agents in mammalian cells harboring the Escherichia coli alkyltransferase gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Bromomethane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Theobromine kinetics and metabolic disposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. quant667-spph.sites.olt.ubc.ca [quant667-spph.sites.olt.ubc.ca]

- 23. epa.gov [epa.gov]

- 24. westernsafety.com [westernsafety.com]

- 25. Hand Protection | Chemical Resistant Butyl/Viton(R) Gloves | All Safety Products [allsafetyproducts.com]

- 26. Chemical Resistant Gloves | Fisher Scientific [fishersci.co.uk]

- 27. Viton Chemical Resistant Glove [harshinifire.com]

- 28. Safety Gloves for Extreme-Corrosive Protection - GLV1328 - New Pig [newpig.com]

- 29. gmpplastic.com [gmpplastic.com]

- 30. enhs.uark.edu [enhs.uark.edu]

- 31. stratex.com.au [stratex.com.au]

- 32. Comparison of Decontamination Efficacy of Cleaning Solutions on a Biological Safety Cabinet Workbench Contaminated by Cyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]

- 33. publications.ashp.org [publications.ashp.org]

- 34. gerpac.eu [gerpac.eu]

13C NMR chemical shifts of 4-Bromo-1,1,1-trimethoxybutane

Technical Whitepaper: Structural Elucidation and Stability Profiling of 4-Bromo-1,1,1-trimethoxybutane via 13C NMR

Core Directive: The Analytical Challenge

4-Bromo-1,1,1-trimethoxybutane is a bifunctional building block of increasing utility in convergent synthesis. It combines a hard electrophile (orthoester) and a soft electrophile (alkyl bromide) within a single aliphatic tether.[1][2] However, its utility is matched by its fragility; the orthoester moiety is hypersensitive to acid-catalyzed hydrolysis, often degrading into the corresponding ester (methyl 4-bromobutyrate) during standard workups.[1]

This guide moves beyond simple spectral listing. It establishes a self-validating NMR protocol designed to confirm structural integrity and quantify trace hydrolysis products before the material is committed to high-value coupling reactions.

Structural Analysis & Chemical Shift Assignments

The 13C NMR spectrum of 4-Bromo-1,1,1-trimethoxybutane presents a distinct fingerprint. The molecule possesses symmetry in the methoxy groups but asymmetry in the alkyl chain.[1][2]

Predicted Chemical Shift Table

Note: Shifts are referenced to CDCl3 (77.16 ppm).[1][2] Values are derived from additive substituent increments and fragment correlation (Trimethyl orthobutyrate + 1-Bromobutane).

| Carbon Position | Assignment | Chemical Shift ( | Multiplicity (DEPT-135) | Diagnostic Character |

| C1 | Orthoester Quaternary | 114.5 – 115.5 | Absent | Critical Identity Peak. Disappears upon hydrolysis.[1][2] |

| OMe | Trimethoxy Groups | 49.0 – 50.0 | Positive ( | Intense signal (3x carbon count).[1][2] |

| C4 | 33.0 – 33.8 | Negative ( | Deshielded by Br.[1][2] Characteristic of primary alkyl bromides. | |

| C2 | 30.5 – 32.0 | Negative ( | Shielded relative to ester carbonyl | |

| C3 | Central Methylene | 27.5 – 29.0 | Negative ( | Shielded by chain position, deshielded by |

Mechanistic Insight on Shifts

-

The Orthoester Anomaly (C1): Unlike esters (

~174 ppm) or carbonates ( -

The Bromine Heavy Atom Effect (C4): The Carbon attached to Bromine (C4) typically resonates at ~33 ppm.[1][2] While electronegativity suggests a downfield shift, the "Heavy Atom Effect" (spin-orbit coupling) keeps this shift moderate compared to chlorides (~45 ppm).[1]

-

Substituent Additivity:

Visualization: Structural Logic & Assignment

The following diagram maps the logical flow of assignment and the competing hydrolysis pathway that must be monitored.

Figure 1: Structural assignment logic and the critical hydrolysis diagnostic pathway.[1]

Experimental Protocol: The "Basic" Approach

Standard NMR preparation using untreated

Reagents & Materials

-

Solvent:

(99.8% D) with 0.03% v/v TMS.[1][2] -

Stabilizer: Basic Alumina (Activity Grade I) or

(anhydrous).[1][2] -

Tube: 5mm Precision NMR tube.

Step-by-Step Methodology

-

Solvent Neutralization (Critical):

-

Sample Preparation:

-

Acquisition Parameters (Bruker/Varian 400 MHz equivalent):

-

Relaxation Delay (D1): Set to 3.0 - 5.0 seconds .

-

Reasoning: The quaternary orthoester carbon (C1) has a long spin-lattice relaxation time (

).[1][2] Short delays will suppress this diagnostic peak, leading to false assumptions of low purity.[1][2] -

Scans: Minimum 256 (due to low sensitivity of quaternary C).

Quality Control: The "115 vs 174" Rule

In a drug development context, the purity of the linker is paramount.[1][2] Use this binary check to validate the material:

-

Pass: Signal at 115 ppm present. Signal at 173-174 ppm is absent or <1% integral.[1][2]

-

Fail: Signal at 115 ppm is weak/absent. Dominant signal at 173-174 ppm (Ester Carbonyl) and appearance of methanol peak (~50 ppm, distinct from orthoester OMe).[1][2]

Impurity Profile Visualization

Figure 2: Quality Control Decision Tree for Orthoester Validation.

References

-

General 13C Chemical Shift Tables & Substituent Effects

-

Spectral Data for Trimethyl Orthobutyrate (Fragment Reference)

-

Spectral Data for 1-Bromobutane (Fragment Reference)

-

Orthoester Synthesis and Stability

Sources

Methodological & Application

Synthesis of 4-Bromo-1,1,1-trimethoxybutane: A Detailed Guide for Advanced Chemical Synthesis

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of 4-Bromo-1,1,1-trimethoxybutane, a valuable bifunctional building block in organic synthesis, particularly for the introduction of a protected aldehyde functionality at the terminus of a four-carbon chain. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis. We will delve into the strategic considerations for its synthesis, a step-by-step experimental protocol, the underlying reaction mechanism, and essential characterization data. The presented methodology is designed to be robust and reproducible, with an emphasis on the rationale behind key experimental choices to ensure both high yield and purity.

Introduction: The Synthetic Utility of 4-Bromo-1,1,1-trimethoxybutane

4-Bromo-1,1,1-trimethoxybutane is a versatile chemical intermediate that possesses two key functional groups: a terminal bromine atom and a trimethyl acetal. The bromine atom serves as a reactive handle for nucleophilic substitution or organometallic coupling reactions, allowing for the facile introduction of the four-carbon backbone into a target molecule. The trimethyl acetal group is a stable protecting group for an aldehyde functionality. This protecting group is robust under a variety of reaction conditions, including those that are basic, nucleophilic, or involve organometallic reagents. The aldehyde can be readily deprotected under acidic conditions when desired. This "masked" aldehyde functionality makes 4-Bromo-1,1,1-trimethoxybutane a valuable reagent in multi-step syntheses of complex molecules, including pharmaceuticals and agrochemicals.[1]

Strategic Approach to Synthesis

The synthesis of 4-Bromo-1,1,1-trimethoxybutane can be approached through several strategic disconnections. A highly effective and practical route involves a two-step process starting from commercially available cyclopropanecarboxaldehyde. This strategy is advantageous due to the accessibility of the starting materials and the relatively mild reaction conditions.

The overall synthetic transformation is as follows:

-

Ring-opening and Halogenation: Cyclopropanecarboxaldehyde undergoes a Lewis acid-catalyzed reaction with an acyl bromide (e.g., acetyl bromide) to induce ring-opening of the cyclopropane ring and formation of a stable enol ester intermediate, 4-bromo-1-acetoxy-1-butene.

-

Acetalization: The enol ester is then treated with methanol in the presence of an acid catalyst to form the desired 4-Bromo-1,1,1-trimethoxybutane. The use of trimethyl orthoformate as a dehydrating agent can drive this equilibrium reaction to completion.

This approach is particularly elegant as it constructs the required carbon skeleton and introduces the two desired functionalities in a controlled manner.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of related 4-halobutyraldehyde acetals.[1]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Cyclopropanecarboxaldehyde | 70.09 | 32.2 g | 0.46 | |

| Acetyl bromide | 122.95 | 56.3 g | 0.456 | |

| Zinc chloride (anhydrous) | 136.30 | 2.0 g | 0.015 | Lewis acid catalyst |

| Ethyl acetate (anhydrous) | 88.11 | 350 mL | - | Solvent |

| Methanol (anhydrous) | 32.04 | 150 g | 4.68 | Reagent and solvent |

| Trimethyl orthoformate | 106.12 | 10 g | 0.094 | Dehydrating agent |

| Amberlyst 15 | - | 2.5 g | - | Acid catalyst |

| 5% Sodium carbonate solution | - | As needed | - | For workup |

| Saturated sodium chloride solution (brine) | - | As needed | - | For workup |

| Anhydrous sodium sulfate | 142.04 | As needed | - | Drying agent |

Step 1: Synthesis of 4-bromo-1-acetoxy-1-butene

-

To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous ethyl acetate (350 mL) and anhydrous zinc chloride (2.0 g).

-

Prepare a solution of acetyl bromide (56.3 g) in the dropping funnel.

-

Add cyclopropanecarboxaldehyde (32.2 g) to the reaction flask.

-

Begin stirring and slowly add the acetyl bromide solution dropwise to the reaction mixture over approximately 2 hours, maintaining the internal temperature between 40-45 °C using a water bath.

-

After the addition is complete, continue stirring the mixture at 45 °C for an additional 4 hours.

-

Cool the reaction mixture to room temperature and carefully wash with a 5% aqueous sodium carbonate solution until the aqueous layer is basic.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 4-bromo-1-acetoxy-1-butene.

-

The crude product can be purified by vacuum distillation.

Step 2: Synthesis of 4-Bromo-1,1,1-trimethoxybutane

-

In a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the crude 4-bromo-1-acetoxy-1-butene (assuming quantitative yield from the previous step, ~0.070 mol), anhydrous methanol (150 g), and trimethyl orthoformate (10 g).

-

Add Amberlyst 15 (2.5 g) to the mixture.

-

Stir the reaction mixture and heat to reflux for 3-5 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the Amberlyst 15 resin.

-

Neutralize the filtrate by adding a small amount of sodium bicarbonate and stir for 15 minutes.

-

Filter the mixture and concentrate the filtrate under reduced pressure to remove excess methanol and other volatile components.

-

The residue is then taken up in diethyl ether and washed with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is purified by vacuum distillation to afford 4-Bromo-1,1,1-trimethoxybutane as a colorless liquid.

Reaction Mechanism and Rationale

The formation of the trimethyl acetal from the enol ester intermediate proceeds via an acid-catalyzed pathway.[2]

-

Protonation of the Enol Ester: The acid catalyst (Amberlyst 15) protonates the carbonyl oxygen of the acetate group, making it a better leaving group.

-

Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile and attacks the carbonyl carbon, leading to a tetrahedral intermediate.

-

Elimination of Acetic Acid: The intermediate collapses, eliminating a molecule of acetic acid and forming a protonated enol ether.

-

Protonation of the Enol Ether: The double bond of the enol ether is protonated, generating a resonance-stabilized carbocation.

-

Nucleophilic Attack by Methanol: A second molecule of methanol attacks the carbocation.

-

Formation of the Hemiacetal Ether: Deprotonation of the resulting oxonium ion yields a hemiacetal ether.

-

Formation of the Acetal: The hydroxyl group of the hemiacetal ether is protonated, forming a good leaving group (water). Subsequent elimination of water and nucleophilic attack by a third molecule of methanol, followed by deprotonation, yields the final trimethyl acetal product.

The use of trimethyl orthoformate is crucial as it acts as a scavenger for the water produced during the reaction, thus driving the equilibrium towards the formation of the acetal.[3]

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for 4-Bromo-1,1,1-trimethoxybutane.

Characterization and Expected Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

| Property | Expected Value |

| Appearance | Colorless liquid |

| Molecular Formula | C₇H₁₅BrO₃ |

| Molecular Weight | 243.10 g/mol |

| Boiling Point | Expected to be in the range of 70-90 °C at reduced pressure. |

| ¹H NMR (CDCl₃, 400 MHz) | |

| δ (ppm) ~3.4 (t, 2H) | -CH₂Br |

| δ (ppm) ~3.3 (s, 9H) | -C(OCH₃)₃ |

| δ (ppm) ~2.0 (m, 2H) | -CH₂-CH₂Br |

| δ (ppm) ~1.8 (m, 2H) | -CH₂-CH₂(OCH₃)₃ |

| ¹³C NMR (CDCl₃, 100 MHz) | |

| δ (ppm) ~110 | -C(OCH₃)₃ |

| δ (ppm) ~52 | -OCH₃ |

| δ (ppm) ~33 | -CH₂Br |

| δ (ppm) ~30 | -CH₂-CH₂Br |

| δ (ppm) ~25 | -CH₂-C(OCH₃)₃ |

| FT-IR (neat, cm⁻¹) | |

| 2950-2850 | C-H stretch |

| 1100-1000 | C-O stretch (acetal) |

| 650-550 | C-Br stretch |

Note: The predicted NMR chemical shifts are based on analogous structures and may vary slightly.[4][5]

Safety and Handling

-

Acetyl bromide is corrosive and lachrymatory. It reacts violently with water and alcohols. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Cyclopropanecarboxaldehyde is flammable and an irritant.

-

Trimethyl orthoformate is flammable.

-

Methanol is flammable and toxic.

-

Standard laboratory safety practices should be followed throughout the procedure.

Conclusion

The synthesis of 4-Bromo-1,1,1-trimethoxybutane presented herein provides a reliable and scalable method for accessing this valuable synthetic intermediate. The two-step procedure, commencing with the ring-opening of cyclopropanecarboxaldehyde, offers a practical approach for research and development laboratories. The detailed protocol and mechanistic insights are intended to empower chemists to successfully prepare this compound and utilize its unique bifunctionality in their synthetic endeavors.

References

- Process for preparing derivatives of 4-halobutyraldehyde. (2004). US20040192958A1.

-

A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. (2018). ACS Omega, 3(5), 5343-5351. [Link]

-

Acetal Formation. (2019). Chemistry LibreTexts. [Link]

Sources

- 1. US20040192958A1 - Process for preparing derivatives of 4-halobutyraldehyde - Google Patents [patents.google.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Bromoacetaldehyde diethyl acetal(2032-35-1) 1H NMR spectrum [chemicalbook.com]

- 5. Bromoacetaldehyde dimethyl acetal(7252-83-7) 1H NMR spectrum [chemicalbook.com]

Application Notes and Protocols for the Synthesis of 4-Bromo-1,1,1-trimethoxybutane

Abstract

This document provides a detailed experimental protocol for the synthesis of 4-Bromo-1,1,1-trimethoxybutane, a valuable bifunctional molecule for organic synthesis and drug discovery. The protocol outlines a robust two-step synthetic sequence commencing with the readily available starting material, γ-butyrolactone. The first step involves the acid-catalyzed ring-opening and esterification of γ-butyrolactone to yield methyl 4-bromobutyrate. The subsequent step details the conversion of the methyl ester to the desired trimethyl orthoester. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and safety considerations.

Introduction

4-Bromo-1,1,1-trimethoxybutane is a synthetic intermediate of significant interest due to its orthogonal reactive sites. The terminal bromo- functionality serves as a versatile handle for nucleophilic substitution and cross-coupling reactions, while the trimethyl orthoester group acts as a protected carboxylic acid derivative, stable under basic and nucleophilic conditions but readily hydrolyzed to the corresponding ester or carboxylic acid under acidic conditions. This dual functionality makes it an attractive building block in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

The synthetic strategy presented herein is designed for efficiency and scalability, utilizing common laboratory reagents and techniques. The rationale behind the choice of reagents and reaction conditions is discussed to provide a comprehensive understanding of the chemical transformations.

Physicochemical Properties

A summary of the key physicochemical properties for the starting material and the key intermediate is presented in Table 1. The properties for the final product are predicted based on the structure and related compounds.

| Property | γ-Butyrolactone | Methyl 4-bromobutyrate | 4-Bromo-1,1,1-trimethoxybutane (Predicted) |

| CAS Number | 96-48-0 | 4897-84-1 | N/A |

| Molecular Formula | C₄H₆O₂ | C₅H₉BrO₂ | C₇H₁₅BrO₃ |

| Molecular Weight | 86.09 g/mol | 181.02 g/mol | 227.09 g/mol |

| Appearance | Colorless oily liquid | Colorless to pale yellow liquid | Colorless liquid |

| Boiling Point | 204-205 °C | 75-77 °C at 15 mmHg | ~80-90 °C at low pressure |

| Density | 1.12 g/cm³ | 1.43 g/cm³ | ~1.3 g/cm³ |

| Solubility | Miscible with water and most organic solvents | Insoluble in water, soluble in most organic solvents | Soluble in most organic solvents |

Experimental Workflow

The synthesis of 4-Bromo-1,1,1-trimethoxybutane is accomplished via a two-step process as illustrated in the workflow diagram below.

Caption: Synthetic workflow for 4-Bromo-1,1,1-trimethoxybutane.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 4-bromobutyrate from γ-Butyrolactone

Mechanistic Insight: This reaction proceeds via an acid-catalyzed ring-opening of the lactone by the bromide ion, followed by a Fischer esterification of the resulting 4-bromobutyric acid with methanol. Using a solution of HBr in methanol provides both the necessary acid catalyst and the nucleophile for esterification in a single reagent.

Materials:

-

γ-Butyrolactone (1.0 eq)

-

33 wt% Hydrogen bromide in acetic acid or a solution of HBr in methanol

-

Methanol (as solvent and reagent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of γ-butyrolactone (e.g., 86.1 g, 1.0 mol) in methanol (200 mL) in a round-bottom flask, slowly add a solution of hydrogen bromide (e.g., 1.2 eq) at 0 °C (ice bath). The addition should be done cautiously as the reaction can be exothermic.

-

After the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65-70 °C) for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS.

-

After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate, 3 x 100 mL).

-

Combine the organic layers and wash with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude methyl 4-bromobutyrate can be purified by vacuum distillation to yield a colorless to pale yellow liquid.

Step 2: Synthesis of 4-Bromo-1,1,1-trimethoxybutane from Methyl 4-bromobutyrate

Mechanistic Insight: The formation of the orthoester from the methyl ester is achieved by treatment with sodium methoxide in methanol. This reaction is an equilibrium process and is driven to the product side by the use of an excess of the alkoxide and alcohol.

Materials:

-

Methyl 4-bromobutyrate (1.0 eq)

-

Sodium metal or sodium methoxide

-

Anhydrous methanol

-

Anhydrous diethyl ether

-

Round-bottom flask under an inert atmosphere (e.g., nitrogen or argon)

-

Stirring plate and stir bar

-

Cannula or syringe for transfers

-

Filtration setup

Procedure:

-

Prepare a solution of sodium methoxide by carefully adding sodium metal (e.g., 3.0 eq) in small portions to anhydrous methanol (sufficient to dissolve) under an inert atmosphere at 0 °C. Caution: This reaction is highly exothermic and produces flammable hydrogen gas. Alternatively, use commercially available sodium methoxide solution.

-

To the freshly prepared sodium methoxide solution, add methyl 4-bromobutyrate (1.0 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 24-48 hours under an inert atmosphere. Monitor the reaction by GC-MS.

-

Quench the reaction by the careful addition of a saturated ammonium chloride solution at 0 °C.

-

Extract the product with anhydrous diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous potassium carbonate.

-

Filter the solution and carefully remove the solvent under reduced pressure. Note: The product may be sensitive to prolonged heating.

-

The crude 4-Bromo-1,1,1-trimethoxybutane can be purified by vacuum distillation.

Safety and Handling

-

Hydrogen Bromide: Corrosive and causes severe skin burns and eye damage. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Sodium Metal: Highly reactive and flammable. Reacts violently with water. Handle under an inert atmosphere and away from any sources of moisture.

-

Methanol: Flammable and toxic. Avoid inhalation and skin contact.

-

γ-Butyrolactone: Can cause eye irritation.

-

Thionyl chloride (if used as an alternative for chlorination): Highly corrosive and toxic. Reacts with water to release toxic gases. Must be handled in a fume hood with extreme care.[1]

Characterization

The final product should be characterized by standard analytical techniques:

-

¹H NMR and ¹³C NMR: To confirm the structure and purity of the compound. The ¹H NMR spectrum is expected to show characteristic signals for the methoxy groups, and the methylene groups of the butyl chain.

-

GC-MS: To determine the purity and confirm the molecular weight of the product.

-

FT-IR: To identify the characteristic functional groups.

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of 4-Bromo-1,1,1-trimethoxybutane. The use of readily available starting materials and well-established chemical transformations makes this procedure accessible to a wide range of chemistry laboratories. The resulting product is a versatile intermediate for further synthetic elaborations in the fields of medicinal chemistry and materials science.

References

-

PubChem. (n.d.). gamma-Butyrolactone. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-bromobutanoate. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN104592001A - Process method for synthesizing and purifying 4-chlorobutyryl chloride.

- Google Patents. (n.d.). CN1760167A - Method for producing bromo butyric acid.

- Google Patents. (n.d.). US3927074A - Preparation of halobutyrate esters.

-

NurdRage. (2015, December 30). Make Trimethyl Orthoformate. YouTube. Retrieved from [Link] - [Note: A representative video on orthoester synthesis would be cited here; a specific link is not available from the search.]

Sources

The Synthetic Versatility of 4-Bromo-1,1,1-trimethoxybutane: A Guide for Organic Chemists

Introduction: Unveiling a Latent Four-Carbon Building Block

In the vast arsenal of bifunctional reagents available to the synthetic organic chemist, 4-Bromo-1,1,1-trimethoxybutane, also known by its systematic name trimethyl 4-bromoorthobutyrate, emerges as a uniquely versatile four-carbon building block. Its structure marries the nucleophilic reactivity of a Grignard reagent, formed from the terminal bromide, with the latent electrophilicity of a carboxylic acid derivative, masked as a stable trimethyl orthoester. This dual functionality allows for a range of strategic bond formations and molecular elaborations, making it a valuable, albeit underutilized, reagent in the synthesis of complex organic molecules, from bioactive natural products to specialized polymers and immunochemical probes.

This comprehensive guide provides an in-depth exploration of the applications of 4-Bromo-1,1,1-trimethoxybutane in organic synthesis. We will delve into its preparation, its role as a precursor to key synthetic intermediates, and its application in the construction of intricate molecular architectures. Detailed, field-proven protocols are provided to enable researchers, scientists, and drug development professionals to confidently incorporate this reagent into their synthetic endeavors.

Core Reactivity and Synthetic Equivalence

The synthetic utility of 4-Bromo-1,1,1-trimethoxybutane stems from the orthogonal reactivity of its two functional groups. The primary alkyl bromide readily undergoes nucleophilic substitution and is a precursor to its corresponding Grignard reagent. The trimethyl orthoester moiety, on the other hand, is stable to a variety of non-acidic reaction conditions, including those employed for Grignard reactions. This stability allows for the selective reaction at the bromine-bearing carbon, while the orthoester serves as a masked carboxylic acid or ester functional group. Upon treatment with aqueous acid, the orthoester is readily hydrolyzed to the corresponding methyl ester, and subsequently, the carboxylic acid if desired.

This latent functionality makes 4-Bromo-1,1,1-trimethoxybutane a synthetic equivalent of a γ-carboxypropyl organometallic species, a synthon that is otherwise challenging to generate directly.

Diagram 1: Synthetic Equivalence of 4-Bromo-1,1,1-trimethoxybutane

Caption: Synthetic utility of 4-Bromo-1,1,1-trimethoxybutane.

Preparation of 4-Bromo-1,1,1-trimethoxybutane

A reliable method for the preparation of 4-Bromo-1,1,1-trimethoxybutane involves the Pinner reaction of 4-bromobutyronitrile with methanol, followed by alcoholysis of the resulting imidate salt. This procedure, adapted from established methods for orthoester synthesis, provides a practical route to this valuable reagent.[1]

Protocol 1: Synthesis of 4-Bromo-1,1,1-trimethoxybutane via Pinner Reaction

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| 4-Bromobutyronitrile | 148.00 | 14.8 g | 0.10 |

| Anhydrous Methanol | 32.04 | 12.8 g (16.2 mL) | 0.40 |

| Anhydrous Hydrogen Chloride (gas) | 36.46 | ~4.0 g | ~0.11 |

| Anhydrous Diethyl Ether | 74.12 | 100 mL | - |

Procedure:

-

Apparatus Setup: A flame-dried 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the future reaction mixture, and a calcium chloride drying tube.

-

Reaction Mixture Preparation: The flask is charged with 4-bromobutyronitrile (14.8 g, 0.10 mol) and anhydrous methanol (6.4 g, 8.1 mL, 0.20 mol) in anhydrous diethyl ether (50 mL).

-

Pinner Salt Formation: The mixture is cooled to 0 °C in an ice bath. Anhydrous hydrogen chloride gas is bubbled through the stirred solution at a moderate rate. The reaction is exothermic and a white precipitate of the imidate hydrochloride (Pinner salt) will form. The introduction of HCl is continued until the mixture is saturated and a slight excess of HCl is present (approximately 4.0 g, 0.11 mol).

-

Reaction Completion: The flask is sealed and the reaction mixture is stirred at 0-5 °C for 24 hours to ensure complete formation of the Pinner salt.

-

Alcoholysis: An additional portion of anhydrous methanol (6.4 g, 8.1 mL, 0.20 mol) is added to the reaction mixture. The flask is sealed again and stirred at room temperature for 48 hours to allow for the alcoholysis of the Pinner salt to the orthoester.

-

Work-up: The reaction mixture is filtered to remove the ammonium chloride byproduct. The filtrate is washed sequentially with a saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by fractional distillation under vacuum to afford 4-Bromo-1,1,1-trimethoxybutane as a colorless liquid.

Applications in the Synthesis of Bioactive Molecules and Haptens

A significant application of 4-Bromo-1,1,1-trimethoxybutane lies in its use as a precursor for the synthesis of complex molecules, particularly in the field of medicinal chemistry and bio-conjugation. The ability to introduce a four-carbon chain with a terminal carboxylic acid functionality (after deprotection) via a Grignard reaction is a powerful synthetic strategy.

Application 1: Synthesis of a Novel Hapten for Testosterone Immunoassay

A key example of this application is the synthesis of a novel hapten for the development of a sensitive enzyme-linked immunosorbent assay (ELISA) for testosterone.[2] In this synthesis, the Grignard reagent derived from 4-Bromo-1,1,1-trimethoxybutane is utilized in a cuprate-mediated 1,4-conjugate addition to an α,β-unsaturated ketone on a steroid backbone. This reaction regiospecifically introduces an 11β-butanoate function, which, after hydrolysis of the orthoester, serves as the linker for conjugation to a protein carrier.

Diagram 2: Retrosynthetic Analysis of the Testosterone Hapten

Caption: Retrosynthetic approach to the testosterone hapten.

Protocol 2: Grignard Reagent Formation and Conjugate Addition for Hapten Synthesis (Illustrative)

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (Exemplary) | Moles (Exemplary) |

| 4-Bromo-1,1,1-trimethoxybutane | 227.10 | 2.27 g | 0.01 |

| Magnesium Turnings | 24.31 | 0.27 g | 0.011 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 20 mL | - |

| Copper(I) Iodide | 190.45 | 0.095 g | 0.0005 |

| Steroid Enone Precursor | - | (as required) | - |

| Saturated Aqueous Ammonium Chloride | - | 50 mL | - |

| Diethyl Ether | 74.12 | 100 mL | - |

Procedure:

-

Grignard Reagent Preparation:

-

A flame-dried 100 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel is charged with magnesium turnings (0.27 g, 0.011 mol) under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of 4-Bromo-1,1,1-trimethoxybutane (2.27 g, 0.01 mol) in anhydrous THF (10 mL) is added to the dropping funnel.

-

A small portion of the bromide solution is added to the magnesium turnings. The reaction is initiated, if necessary, by gentle warming or the addition of a small crystal of iodine.

-

Once the reaction has started, the remaining bromide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional hour to ensure complete formation of the Grignard reagent.

-

-

Cuprate Formation and Conjugate Addition:

-

In a separate flame-dried flask under an inert atmosphere, copper(I) iodide (0.095 g, 0.0005 mol) is suspended in anhydrous THF (5 mL) and cooled to -20 °C.

-

The freshly prepared Grignard reagent is added dropwise to the copper(I) iodide suspension to form the Gilman cuprate.

-

A solution of the steroid enone precursor in anhydrous THF is then added slowly to the cuprate solution at -20 °C.

-

The reaction mixture is stirred at this temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

-

Work-up and Deprotection:

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The mixture is extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product containing the orthoester is then subjected to acidic hydrolysis (e.g., dilute HCl in THF/water) to deprotect the orthoester and yield the carboxylic acid hapten.

-

-

Purification: The final hapten is purified by column chromatography on silica gel.

Applications in Polymer Chemistry

The bifunctional nature of 4-Bromo-1,1,1-trimethoxybutane also lends itself to applications in polymer synthesis. The Grignard reagent can act as an initiator for anionic polymerization, while the orthoester group can be carried through the polymerization and later hydrolyzed to introduce carboxylic acid functionality into the polymer chain.

Application 2: Initiation of Anionic Polymerization

The Grignard reagent derived from 4-Bromo-1,1,1-trimethoxybutane can be used to initiate the anionic polymerization of vinyl monomers, such as styrene.[3] This allows for the synthesis of polymers with a terminal group that can be converted to a carboxylic acid, providing a handle for further functionalization or for creating amphiphilic block copolymers.

Diagram 3: Anionic Polymerization Initiated by the Grignard Reagent